![molecular formula C18H23ClFNO2 B4578861 N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}propan-2-amine hydrochloride](/img/structure/B4578861.png)

N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}propan-2-amine hydrochloride

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to N-{2-[(4-Fluorobenzyl)oxy]-3-methoxybenzyl}propan-2-amine hydrochloride often involves multi-step chemical reactions, starting from basic aromatic compounds and aliphatic amines. Hexadentate N3O3 amine phenols and their derivatives, for example, are prepared through KBH4 reduction of Schiff bases derived from the condensation of triaminopropane with salicylaldehydes or their substituted versions (Liu et al., 1993). Similarly, the synthesis of bulky ortho 3-methoxy groups on N4O3 amine phenol ligands producing six-coordinate bis(ligand)lanthanide complex cations involves the reduction of Schiff bases, indicating a common pathway that might be relevant to the synthesis of the target compound (Liu et al., 1993).

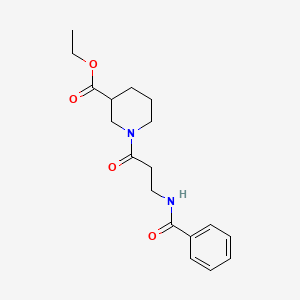

Molecular Structure Analysis

The molecular structure of compounds like N-{2-[(4-Fluorobenzyl)oxy]-3-methoxybenzyl}propan-2-amine hydrochloride is characterized by the presence of aromatic rings, substituted amine groups, and linkages such as ether bonds. The structural analysis often involves spectroscopic methods like IR, FAB-MS, and NMR to identify functional groups and the overall framework. For instance, the characterization of N3O3 and N4O3 amine phenols provides insight into the arrangement of hydroxyl, methoxy, and amine groups in complex ligands, which can be extrapolated to understand the structure of the target compound (Liu et al., 1993; Liu et al., 1993).

Chemical Reactions and Properties

The reactivity of such compounds is influenced by the functional groups present in the molecule. The amine group, in particular, can undergo various reactions including alkylation, acylation, and condensation. The presence of aromatic rings allows for electrophilic substitution reactions, while the ether linkage might be involved in cleavage reactions under acidic conditions. The study of similar compounds, like the synthesis and characterization of amine-nitrogen substituted α-amine oxime ligands, sheds light on potential chemical behaviors and reactions that N-{2-[(4-Fluorobenzyl)oxy]-3-methoxybenzyl}propan-2-amine hydrochloride might undergo (Efe & Schlemper, 1993).

Applications De Recherche Scientifique

Hexadentate N3O3 Amine Phenol Ligands for Group 13 Metal Ions

Research on N3O3 amine phenols, which are related to the compound , has been conducted to understand their properties when interacting with Group 13 metal ions. This study provides insights into the chemical behavior of such compounds and their potential applications in metal ion coordination (Liu, Wong, Rettig, & Orvig, 1993).

Characterization of Fluorescence Properties

Another study focused on the fluorescence properties of 4-fluoro-7-nitrobenzo-2-oxa-1,3-diazole derivatives of primary and secondary sympathomimetic amines, closely related to the compound . This research provides valuable information on the optical characteristics of such compounds, which could be useful in various analytical applications (Al-Dirbashi, Kuroda, & Nakashima, 1998).

Inhibition of Nucleoside Transport

The compound’s structural analogues have been studied for their ability to inhibit nucleoside transport. This type of research is significant in understanding the therapeutic potential of these compounds in medical applications, particularly in targeting specific cellular mechanisms (Tromp et al., 2004).

Bulky Ortho 3-Methoxy Groups on N4O3 Amine Phenol Ligands

Studies involving N4O3 amine phenol ligands, similar in structure to the compound , have been conducted to understand the synthesis and characterization of lanthanide complexes. This research contributes to the field of coordination chemistry and the development of new materials (Liu, Yang, Rettig, & Orvig, 1993).

Selective Separation of Aqueous Sulphate Anions

Research on ligands structurally similar to the compound has been conducted to explore their potential in selectively separating oxoanion species. This study offers insights into the compound's possible use in environmental and analytical chemistry (Luo et al., 2017).

Propriétés

IUPAC Name |

N-[[2-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]propan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FNO2.ClH/c1-13(2)20-11-15-5-4-6-17(21-3)18(15)22-12-14-7-9-16(19)10-8-14;/h4-10,13,20H,11-12H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEKRXGVZUFYPPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=C(C(=CC=C1)OC)OCC2=CC=C(C=C2)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}propan-2-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetamide](/img/structure/B4578781.png)

![3-[4-[(benzylamino)methyl]-3-(3-nitrophenyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B4578784.png)

![N-({[5,6-dichloro-2-(trichloromethyl)-1,3-benzodioxol-2-yl]amino}carbonyl)benzamide](/img/structure/B4578786.png)

![1-(4-methoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]ethanone hydrobromide](/img/structure/B4578792.png)

![2-chloro-3-[(2-methylbenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4578802.png)

![dimethyl 1-[4-(methoxycarbonyl)phenyl]-4-(2,4,5-trimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4578812.png)

![2-methyl-N-phenyl-4-(3-pyridinyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B4578830.png)

![N-(3,4-dichlorophenyl)-4-({[(3-methoxypropyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4578831.png)

![1-[(3,4-dimethylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine](/img/structure/B4578839.png)

![N-[2-(2-methoxyphenyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide](/img/structure/B4578847.png)

![3-[(4-isopropylbenzoyl)amino]-2-mercapto-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4578848.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4578855.png)

![3-[({3-[(cyclohexylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}amino)carbonyl]bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4578867.png)